![molecular formula C13H21FN2O B14691613 1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea CAS No. 33021-83-9](/img/structure/B14691613.png)
1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluoroethyl group and a tricyclo[3.3.1.13,7]decane moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea typically involves the reaction of tricyclo[3.3.1.13,7]decane with 2-fluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea involves its interaction with specific molecular targets. The fluoroethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to modulation of their activity. The tricyclo[3.3.1.13,7]decane moiety provides structural stability and enhances the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
- 1-(2-Bromoethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
- 1-(2-Iodoethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
Uniqueness
1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
33021-83-9 |
|---|---|
Formule moléculaire |
C13H21FN2O |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
1-(2-adamantyl)-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C13H21FN2O/c14-1-2-15-13(17)16-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2,(H2,15,16,17) |
Clé InChI |
DUSFLQCEUXZSMO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NC(=O)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


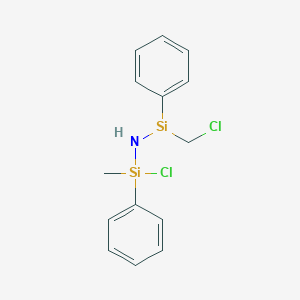
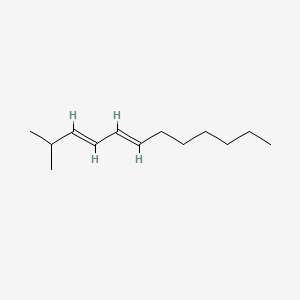
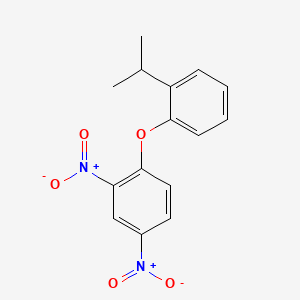

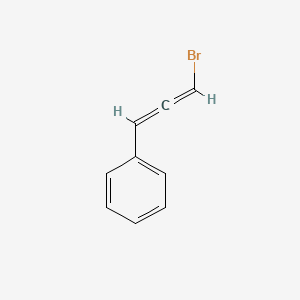
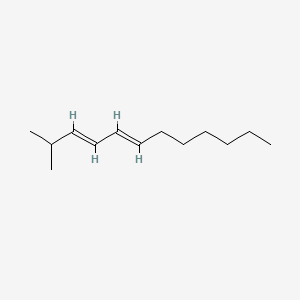
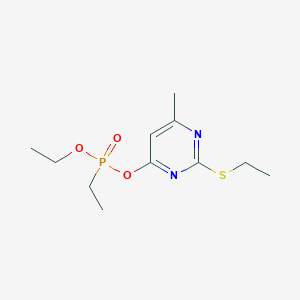
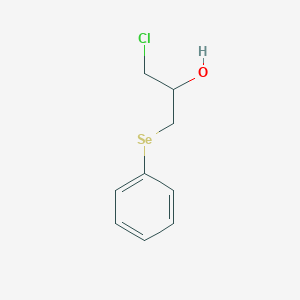
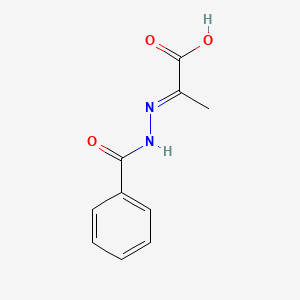
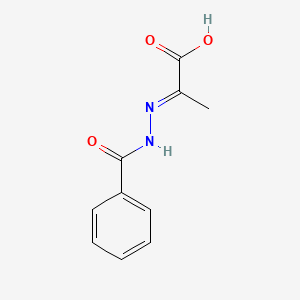

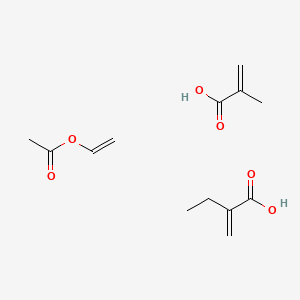
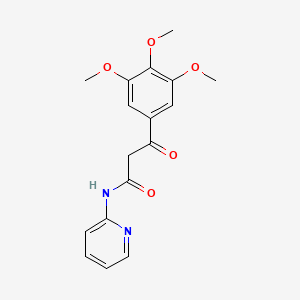
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
